molecular formula C19H29N3O B10946067 N-[1-(1-Adamantyl)propyl]-1-ethyl-1H-pyrazole-3-carboxamide

N-[1-(1-Adamantyl)propyl]-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10946067
M. Wt: 315.5 g/mol
InChI Key: FWVTVGIRAZZNRZ-UHFFFAOYSA-N
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Description

N-[1-(1-Adamantyl)propyl]-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic compound that features an adamantane core, a propyl chain, and a pyrazole ring The adamantane structure is known for its stability and rigidity, making it a valuable scaffold in medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Adamantyl)propyl]-1-ethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantane core can be functionalized through various methods, such as nitration followed by reduction to form 1-adamantylamine.

    Alkylation: The adamantylamine is then alkylated with a propyl halide under basic conditions to form N-(1-adamantyl)propylamine.

    Pyrazole Formation: The pyrazole ring is synthesized separately through the reaction of hydrazine with an appropriate β-diketone.

    Coupling Reaction: The final step involves coupling the N-(1-adamantyl)propylamine with the pyrazole derivative under amide bond-forming conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Adamantyl)propyl]-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantane core can be oxidized to form hydroxyl or ketone derivatives.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The propyl chain can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution can be performed using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Hydroxylated or ketone derivatives of the adamantane core.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted propyl derivatives.

Scientific Research Applications

N-[1-(1-Adamantyl)propyl]-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to the stability of the adamantane core.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid structure.

Mechanism of Action

The mechanism of action of N-[1-(1-Adamantyl)propyl]-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The adamantane core provides stability and rigidity, allowing the compound to fit into specific binding sites on proteins or enzymes. The pyrazole ring can interact with various biological targets, potentially inhibiting or modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide: A synthetic cannabinoid with a similar adamantane core.

    N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide: Another synthetic cannabinoid with an indazole ring instead of a pyrazole ring.

Uniqueness

N-[1-(1-Adamantyl)propyl]-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its combination of an adamantane core, a propyl chain, and a pyrazole ring. This structure provides a balance of stability, rigidity, and potential bioactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C19H29N3O/c1-3-17(20-18(23)16-5-6-22(4-2)21-16)19-10-13-7-14(11-19)9-15(8-13)12-19/h5-6,13-15,17H,3-4,7-12H2,1-2H3,(H,20,23)

InChI Key

FWVTVGIRAZZNRZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=NN(C=C4)CC

Origin of Product

United States

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